An In-depth Technical Guide to Canthoxal: Structure, Properties, and Applications
A Note to the Researcher: While the query specified "Canthoxal alcohol," the widely recognized chemical compound known as Canthoxal is, in fact, an aldehyde: 3-(4-methoxyphenyl)-2-methylpropanal. This guide will focus on...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Researcher: While the query specified "Canthoxal alcohol," the widely recognized chemical compound known as Canthoxal is, in fact, an aldehyde: 3-(4-methoxyphenyl)-2-methylpropanal. This guide will focus on the structure, properties, and applications of this aldehyde, which is a significant component in the fragrance and flavor industries.
Introduction to Canthoxal
Canthoxal, also known under synonyms such as anisyl propanal and Fennaldehyde, is an aromatic aldehyde valued for its unique olfactory profile.[1][2] It imparts a soft, sweet, and anisic character with herbal and fruity undertones, making it a versatile ingredient in perfumery.[1][3][4] Chemically, it is classified as 3-(4-methoxyphenyl)-2-methylpropanal.[2][3] This guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development and chemical industries.
Chemical Structure and Molecular Properties
The chemical identity of Canthoxal is defined by its molecular structure, which features a p-methoxyphenyl group attached to a methyl-substituted propanal chain.[2] This structure is responsible for its characteristic scent and chemical reactivity.
Molecular Structure
The structure of Canthoxal consists of a benzene ring substituted with a methoxy group at the para (4) position. This anisole moiety is connected to a propanal chain at the third carbon, with a methyl group at the second carbon.
Caption: Chemical structure of Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal).
Molecular Formula and Weight
The molecular formula of Canthoxal is C₁₁H₁₄O₂.[1][2][3][5][6][7] Based on this composition, the molecular weight is approximately 178.23 g/mol .[5][6][7][8]
The synthesis of Canthoxal is typically achieved through a condensation reaction followed by hydrogenation.[6]
Caption: Simplified workflow for the synthesis of Canthoxal.
The process begins with the condensation of anisic aldehyde with propanal.[6] This is followed by the hydrogenation of the resulting intermediate to yield Canthoxal.[6] This synthetic route allows for the controlled production of Canthoxal for its various applications.
Applications
The primary application of Canthoxal is in the fragrance and perfumery industry.[1]
Fragrance and Perfumery
Canthoxal is utilized as a heart note enhancer in floral accords such as lilac, mimosa, and hawthorn.[1] Its unique scent profile adds softness and herbaceous depth to fragrance compositions.[1] It is also employed in modern anisic themes and fruity-green blends to provide raspberry or pear facets.[1] Due to its stability, it is suitable for a variety of formulations, including those containing alcohol.[1]
Personal Care and Home Fragrance
Its stability makes it a valuable ingredient in soaps, shampoos, body sprays, and deodorants.[1] In home fragrance applications like candles and room sprays, it contributes a soft herbal-anise heart note.[1]
Industrial Uses
As an aldehyde, Canthoxal can serve as an intermediate in the synthesis of other aroma molecules.[1] Its stability in complex systems where other aldehydes might degrade is a significant advantage.[1]
Safety and Handling
For detailed safety and handling information, it is recommended to consult the Material Safety Data Sheet (MSDS). General guidelines include storing in a cool, dry, well-ventilated area and using appropriate personal protective equipment when handling.[1] Commercial grades may contain tocopherol as a stabilizer.[1]
Conclusion
Canthoxal, or 3-(4-methoxyphenyl)-2-methylpropanal, is a significant aroma chemical with a well-defined structure and a versatile olfactory profile. Its synthesis is a well-established process, and its stability allows for broad application in the fragrance, personal care, and home fragrance industries. While the initial query mentioned "Canthoxal alcohol," the available scientific literature and commercial information point exclusively to the aldehyde form. Further research into its potential applications, particularly in spheres beyond fragrance, could be a subject of future investigation.
An In-Depth Technical Guide to 3-(4-Methoxyphenyl)-2-methylpropan-1-ol: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Methoxyphenyl)-2-methylpropan-1-ol is a primary alcohol containing a methoxy-substituted phenyl ring. While a specific CAS number for this...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenyl)-2-methylpropan-1-ol is a primary alcohol containing a methoxy-substituted phenyl ring. While a specific CAS number for this compound is not readily found in major chemical databases, its structural motifs are of interest in medicinal chemistry and materials science due to the prevalence of the methoxyphenyl group in biologically active molecules and functional materials. This guide provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and an analysis of its expected physicochemical and spectroscopic properties based on established chemical principles and data from structurally related compounds.
Synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol
A robust and logical synthetic pathway to 3-(4-Methoxyphenyl)-2-methylpropan-1-ol involves a two-step process:
Synthesis of the precursor carboxylic acid: Preparation of 3-(4-methoxyphenyl)-2-methylpropanoic acid.
Reduction of the carboxylic acid: Conversion of the propanoic acid to the target primary alcohol.
This approach is rooted in fundamental and reliable organic transformations, ensuring a high degree of confidence in its practical application.
Diagram of the Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol.
Part 1: Synthesis of 3-(4-methoxyphenyl)-2-methylpropanoic Acid
The synthesis of the carboxylic acid precursor can be efficiently achieved through the methylation of 4-methoxyphenylacetonitrile followed by hydrolysis.
Experimental Protocol
Step 1a: Methylation of 4-Methoxyphenylacetonitrile
This procedure is adapted from established methods for the α-methylation of arylacetonitriles.[1]
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF).
Addition of Starting Material: Slowly add a solution of 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous DMF to the stirred suspension of NaH at 0 °C.
Stirring: Allow the mixture to stir at room temperature for 30 minutes, during which time the color may change, indicating the formation of the carbanion.
Addition of Methylating Agent: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) (1.2 equivalents) dropwise via the dropping funnel.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)propanenitrile.
Step 1b: Hydrolysis of 2-(4-methoxyphenyl)propanenitrile
This step involves the hydrolysis of the nitrile to the corresponding carboxylic acid.[2]
Reaction Setup: To the crude nitrile from the previous step, add a solution of sodium hydroxide (NaOH) (3-5 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted nitrile.
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate of 3-(4-methoxyphenyl)-2-methylpropanoic acid should form.
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.
Part 2: Reduction of 3-(4-methoxyphenyl)-2-methylpropanoic Acid
The reduction of the carboxylic acid to the primary alcohol is a standard transformation effectively carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
Addition of Carboxylic Acid: Dissolve the 3-(4-methoxyphenyl)-2-methylpropanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, followed by gentle reflux for 1-2 hours to ensure complete reduction.
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with additional THF. Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-(4-Methoxyphenyl)-2-methylpropan-1-ol.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Physicochemical Properties
Property
Estimated Value
Molecular Formula
C₁₁H₁₆O₂
Molecular Weight
180.24 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
> 200 °C (at atmospheric pressure)
Density
~1.0 g/cm³
Solubility
Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane.
pKa
~16-18 (for the hydroxyl proton)
Spectroscopic Data Analysis
The structural elucidation of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy (Expected Chemical Shifts)
Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.
Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8 ppm.
Methylene Protons (-CH₂OH): A doublet of doublets or a multiplet around δ 3.5-3.7 ppm.
Methine Proton (-CH-): A multiplet in the region of δ 1.8-2.2 ppm.
Methylene Protons (Ar-CH₂-): A doublet of doublets or a multiplet around δ 2.5-2.8 ppm.
Methyl Protons (-CH₃): A doublet at approximately δ 0.9-1.1 ppm.
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Expected Chemical Shifts)
Aromatic Carbons: Signals in the range of δ 114-158 ppm, with the carbon attached to the methoxy group being the most downfield.
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
Methylene Carbon (-CH₂OH): A signal in the region of δ 65-70 ppm.
Methine Carbon (-CH-): A signal around δ 35-40 ppm.
Methylene Carbon (Ar-CH₂-): A signal in the region of δ 38-43 ppm.
Methyl Carbon (-CH₃): A signal at approximately δ 15-20 ppm.
Infrared (IR) Spectroscopy
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
C=C Stretch (aromatic): Absorptions in the range of 1450-1600 cm⁻¹.
C-O Stretch (alcohol): A strong band around 1050-1150 cm⁻¹.
C-O Stretch (ether): An absorption band in the region of 1240-1260 cm⁻¹.
Mass Spectrometry
Molecular Ion Peak (M⁺): Expected at m/z = 180.
Key Fragmentation Patterns:
Loss of a water molecule (M-18).
Loss of a methoxy group (M-31).
Benzylic cleavage to form a fragment at m/z = 121 (the 4-methoxybenzyl cation).
Conclusion
This technical guide provides a scientifically grounded pathway for the synthesis and characterization of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol. By leveraging well-established synthetic transformations and predictive spectroscopic analysis, researchers and drug development professionals can confidently approach the preparation and study of this and structurally related compounds. The detailed protocols and expected analytical data serve as a valuable resource for future research and development endeavors in fields where novel substituted phenylpropanols are of interest.
References
PubChem. 3-(4-Methoxyphenyl)-2-propen-1-ol. National Center for Biotechnology Information. Available from: [Link]
PubChem. 3-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. Available from: [Link]
Organic Syntheses. 2-phenylpropionic acid. Available from: [Link]
Taylor & Francis Online. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Available from: [Link]
SIELC Technologies. 3-(4-Methoxyphenyl)-1-propanol. Available from: [Link]
Organic Syntheses. Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Available from: [Link]
PubChem. 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. National Center for Biotechnology Information. Available from: [Link]
Chegg. Solved 2. (25 points) Using the malonic ester synthesis, prepare 2-methyl-3-phenylpropanoic acid. Show all reagents and intermediates. Available from: [Link]
PubChemLite. 3-(4-methoxyphenyl)-2-methylpropanal (C11H14O2). Available from: [Link]
NIST WebBook. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. Available from: [Link]
Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. Available from: [Link]
Organic Syntheses. homoveratric acid. Available from: [Link]
National Center for Biotechnology Information. Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Available from: [Link]
National Center for Biotechnology Information. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]
Sciforum. Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene) as base. Available from: [Link]
An In-depth Technical Guide to 2-methyl-3-(4-methoxyphenyl)propan-1-ol
Abstract: This document provides a comprehensive technical overview of 2-methyl-3-(4-methoxyphenyl)propan-1-ol, a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. Due...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical overview of 2-methyl-3-(4-methoxyphenyl)propan-1-ol, a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related structural analogs to provide a robust profile. The guide covers nomenclature, physicochemical properties, a detailed synthesis protocol via the reduction of its corresponding aldehyde, safety and handling recommendations, and a discussion of its potential applications in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Nomenclature
2-methyl-3-(4-methoxyphenyl)propan-1-ol is a primary alcohol featuring a chiral center at the second carbon of the propanol backbone, substituted with a methyl group, and a 4-methoxyphenyl group at the third position. The presence of the methoxy group on the phenyl ring, a common moiety in bioactive molecules, suggests its potential for further investigation in drug discovery programs.[1]
Synonyms and Alternative Names:
While a unique CAS Registry Number for 2-methyl-3-(4-methoxyphenyl)propan-1-ol is not readily found in major chemical databases, its nomenclature can be established through systematic naming conventions. Based on its structure, the following synonyms can be used:
β-Methyl-4-methoxybenzenepropanol
2-(4-Methoxybenzyl)propan-1-ol
To provide context, a comparison with structurally similar, well-documented compounds is presented in Table 1.
Table 1: Comparison of 2-methyl-3-(4-methoxyphenyl)propan-1-ol with Structural Analogs
The exact physicochemical properties of 2-methyl-3-(4-methoxyphenyl)propan-1-ol have not been experimentally determined in publicly accessible literature. However, we can infer its likely properties based on its structure and comparison with its analogs.
Table 2: Estimated Physicochemical Properties
Property
Estimated Value / Description
Molecular Formula
C₁₁H₁₆O₂
Molecular Weight
180.24 g/mol
Appearance
Likely a colorless to pale yellow liquid
Boiling Point
Estimated to be in the range of 160-180 °C at reduced pressure
Solubility
Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane, with limited solubility in water.
Refractive Index
Estimated to be around 1.52-1.54
These estimations are derived from the properties of 3-(4-methoxyphenyl)propan-1-ol, which has a reported boiling point of 164-168 °C at 18 mmHg and a refractive index of 1.532.[4]
Synthesis Protocol
The most direct and reliable method for the synthesis of 2-methyl-3-(4-methoxyphenyl)propan-1-ol is the reduction of its corresponding aldehyde, 2-methyl-3-(4-methoxyphenyl)propanal. This aldehyde is a known compound, providing a solid starting point for the synthesis. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, with well-established and high-yielding protocols.[5]
Reaction Scheme
Caption: Synthesis of 2-methyl-3-(4-methoxyphenyl)propan-1-ol.
Experimental Procedure: Reduction using Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting aldehydes to alcohols, offering high yields and operational simplicity.[6][7][8]
Materials:
2-methyl-3-(4-methoxyphenyl)propanal
Sodium borohydride (NaBH₄)
Methanol (reagent grade)
Deionized water
Diethyl ether or Ethyl acetate
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-(4-methoxyphenyl)propanal (1 equivalent) in methanol (approximately 10 mL per gram of aldehyde).
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
Quenching: Carefully quench the reaction by slowly adding deionized water.
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine to remove any remaining inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.
Safety and Handling
While a specific safety data sheet (SDS) for 2-methyl-3-(4-methoxyphenyl)propan-1-ol is not available, a hazard assessment can be made based on its structural analogs, 3-(4-methoxyphenyl)propan-1-ol and 2-methyl-3-phenylpropan-1-ol.
General Hazards: Similar to other substituted propanols, it is expected to be an irritant to the skin and eyes.[2][9] May cause respiratory irritation if inhaled.
Personal Protective Equipment (PPE):
Eye Protection: Safety glasses or goggles are recommended.
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
Skin and Body Protection: A lab coat should be worn.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Potential Applications in Research and Drug Development
The 4-methoxyphenyl moiety is a common structural motif in a wide range of biologically active compounds, contributing to favorable pharmacokinetic properties and receptor interactions.[1] Derivatives of methoxyphenols have been investigated for a variety of therapeutic applications.
Anticancer and Antioxidant Properties: Many compounds containing the methoxyphenyl group have demonstrated antioxidant and anticancer activities.[10][11] The structural backbone of 2-methyl-3-(4-methoxyphenyl)propan-1-ol could serve as a scaffold for the development of novel therapeutic agents in these areas.
Enzyme Inhibition: Methoxyphenol derivatives have been explored as inhibitors of enzymes such as myeloperoxidase, which is implicated in cardiovascular diseases.[12][13]
Neuroprotective Agents: The stilbene scaffold, which shares some structural similarities, is a well-known pharmacophore in the development of neuroprotective agents.[14]
Agrochemicals: Related structures, such as 3-aryl-3-triazolylpropiophenones, have been utilized in the development of fungicides and herbicides.[15]
The introduction of a methyl group at the 2-position of the propanol chain in the target molecule could influence its metabolic stability and binding affinity to biological targets, making it an interesting candidate for further derivatization and biological screening.
Conclusion
2-methyl-3-(4-methoxyphenyl)propan-1-ol is a chiral aromatic alcohol with potential for further exploration in various fields of chemical and pharmaceutical research. While direct experimental data is limited, this guide provides a comprehensive, inferred profile of the compound, including a reliable synthesis protocol. The structural features of this molecule make it a promising building block for the synthesis of novel compounds with potential biological activity. Further research is warranted to fully characterize its properties and explore its applications.
References
The Good Scents Company. 3-(4-methoxyphenyl)-1-propanol, 5406-18-8. Available from: [Link]
PubChem. 2-Methyl-3-phenyl-1-propanol. National Center for Biotechnology Information. Available from: [Link]
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]
PubChem. 3-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. Available from: [Link]
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]
American Chemical Society. Following green chemistry principles: Sodium borohydride reductions. Available from: [Link]
MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available from: [Link]
PMC. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. National Center for Biotechnology Information. Available from: [Link]
Chemguide. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Available from: [Link]
ResearchGate. Some biological active compounds including methoxyphenyl moieties. Available from: [Link]
PMC. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. National Center for Biotechnology Information. Available from: [Link]
PubMed. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. National Center for Biotechnology Information. Available from: [Link]
ResearchGate. Selected biological activities and specific targets of the stilbene-based compounds. Available from: [Link]
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available from: [Link]
ResearchGate. The role of the methoxy group in approved drugs. Available from: [Link]
Solubility Profile and Physicochemical Characterization of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol
This guide provides an in-depth technical analysis of the solubility profile for 3-(4-Methoxyphenyl)-2-methylpropan-1-ol , a key intermediate in fragrance chemistry and organic synthesis. Executive Summary 3-(4-Methoxyph...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile for 3-(4-Methoxyphenyl)-2-methylpropan-1-ol , a key intermediate in fragrance chemistry and organic synthesis.
Executive Summary
3-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS 64506-21-4 ), often referred to as the "Canthoxal Alcohol" or reduced Canthoxal, is a primary alcohol derived from the reduction of 3-(4-methoxyphenyl)-2-methylpropanal. As an amphiphilic molecule containing a lipophilic phenyl ether tail and a hydrophilic hydroxyl head, it exhibits a distinct solubility profile critical for process chemists and formulators.
This guide details the thermodynamic solubility parameters, solvent compatibility, and experimental protocols required to handle this compound in drug development and fragrance formulation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Understanding the structural components is the first step to predicting solubility behavior.
Validates the saturation point for process scale-up.
Preparation: Weigh 50 mg of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol into a 4 mL glass vial.
Solvent Addition: Add 250
L of the target solvent.
Equilibration:
If fully dissolved, add more solid until precipitation occurs.
If undissolved, place on an orbital shaker at 25°C for 24 hours .
Filtration: Filter the supernatant using a 0.45
m PTFE syringe filter (avoid Nylon which may bind the phenyl ring).
Quantification: Analyze filtrate via HPLC-UV (275 nm) or GC-FID.
Protocol B: Visual Kinetic Solubility Screening
Rapid assessment for formulation development.
Dispense 5 mg of compound into a 96-well plate.
Add solvent in increments of 10
L.
Vortex for 30 seconds between additions.
End Point: Clear solution with no turbidity.
Calculation: Solubility (
) = Mass (mg) / Volume (mL).
Visualization: Solubility & Process Workflow
Figure 1: Solubility Screening Logic
Caption: Decision tree for solvent selection based on polarity and hydrogen bonding capability.
Figure 2: Chemical Interaction Map
Caption: Mechanistic breakdown of functional group interactions with solvent systems.
Applications in Process Development
Reaction Solvent Selection
For the reduction of the precursor aldehyde (Canthoxal):
Recommended:Ethanol or Methanol .
Reasoning: High solubility of both the aldehyde starting material and the alcohol product ensures homogenous reaction kinetics.
Extraction & Purification
Extraction Solvent:Dichloromethane (DCM) or Ethyl Acetate .
Protocol: After aqueous workup, the compound will partition into the organic phase (LogP ~2.0).
Wash: Wash the organic layer with brine to remove residual water, as the -OH group can drag small amounts of water into the organic phase.
References
PubChem. Compound Summary: 3-(4-Methoxyphenyl)-2-methylpropanal (Canthoxal). National Library of Medicine. Available at: [Link] (Precursor Data).
The Good Scents Company. Canthoxal (Aldehyde) Physicochemical Properties. Available at: [Link].
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Foundational
3-(4-Methoxyphenyl)-2-methylpropan-1-ol safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol Authored by: Gemini, Senior Application Scientist Abstract Introduction and Compound Profile 3-(4-Methoxyphenyl)-2-methylpropan-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safe Handling of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction and Compound Profile
3-(4-Methoxyphenyl)-2-methylpropan-1-ol is a primary alcohol featuring a methoxy-substituted benzene ring. Its structural attributes—a primary alcohol, a methyl group on the aliphatic chain, and a methoxyphenyl group—dictate its physical properties, reactivity, and potential biological activity. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from close structural analogs, such as 3-(4-Methoxyphenyl)propan-1-ol and 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, provide a reliable basis for predicting its safety profile.[1][2]
The primary alcohol group is a key reactive site, while the methoxyphenyl group influences its solubility and potential metabolic pathways. The presence of a chiral center at the second carbon suggests that the compound may exist as enantiomers, although the safety data for the racemic mixture is the primary focus of this guide.
Based on data from structurally related compounds, 3-(4-Methoxyphenyl)-2-methylpropan-1-ol is anticipated to present the following hazards. The GHS classification is a predictive assessment and should be used as a starting point for a comprehensive risk evaluation.
Hazard Class
Hazard Statement
Rationale and In-Field Insights
Acute Toxicity, Oral
May be harmful if swallowed.
Aromatic compounds and alcohols can exhibit oral toxicity. The methoxy group may influence metabolic pathways, affecting the toxicological profile.[3][4]
Skin Corrosion/Irritation
May cause skin irritation.
Alcohols can have a defatting effect on the skin, leading to dryness and irritation upon prolonged contact.[1]
Serious Eye Damage/Irritation
Causes serious eye irritation.
As with most alcohols and organic solvents, direct contact with the eyes is likely to cause significant irritation and potential damage.[1][5]
Specific Target Organ Toxicity (Single Exposure)
May cause respiratory irritation.
Inhalation of vapors or aerosols may irritate the respiratory tract. This is a common property of volatile organic compounds.[1]
Precautionary Statements:
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[3][5]
Response: If skin irritation occurs: Get medical advice/attention. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3]
Storage: Store in a well-ventilated place. Keep container tightly closed.[3][6]
Disposal: Dispose of contents/container in accordance with local regulations.[3]
Experimental Protocols for Safe Handling
Risk Assessment Workflow
A thorough risk assessment is mandatory before commencing any work with this compound. The following workflow provides a systematic approach to identifying and mitigating potential hazards.
Caption: Risk Assessment Workflow for Chemical Handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE and the rationale for its use.
PPE Component
Specification
Justification
Eye Protection
Safety glasses with side shields or goggles.
Protects against splashes and aerosols, preventing serious eye irritation.[3]
Hand Protection
Nitrile gloves.
Provides a barrier against skin contact, mitigating the risk of irritation.[7]
Skin and Body Protection
Laboratory coat.
Prevents contamination of personal clothing.
Respiratory Protection
Not typically required with adequate ventilation.
Use a NIOSH-approved respirator if working with large quantities or in poorly ventilated areas.
Handling and Storage
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]
Ignition Sources: Keep away from heat, sparks, and open flames. While not classified as flammable based on available data for analogs, it is prudent to avoid ignition sources.[6][9]
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] Incompatible materials to avoid include strong oxidizing agents, strong acids, and acid chlorides.[3]
Emergency Procedures
A clear and well-rehearsed emergency plan is essential. The following decision tree outlines the immediate actions to be taken in the event of an exposure.
Caption: Emergency Response Decision Tree for Exposures.
First-Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][8]
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3][8]
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8]
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.[3][7][8]
Toxicological and Ecological Information
Toxicological Profile
The toxicological properties of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol have not been fully investigated. The following summary is based on predictions and data from analogous compounds.
Acute Toxicity: Expected to have low to moderate acute oral toxicity.[3][4]
Carcinogenicity: There is no evidence to suggest that this compound or its structural analogs are carcinogenic.[9]
Mutagenicity: No data is available, but structurally similar compounds have not shown mutagenic effects in bacterial assays.[9]
Sensitization: While not predicted to be a strong sensitizer, prolonged or repeated skin contact may lead to sensitization in some individuals.[9]
Ecological Information
Ecotoxicity: Avoid release into the environment. The long-term effects on aquatic life are not known, but it is prudent to handle it as potentially harmful to aquatic organisms.[4][5]
Persistence and Degradability: No specific data is available. However, the presence of a benzene ring suggests that it may not be readily biodegradable.
Bioaccumulation: The potential for bioaccumulation is unknown.
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. Chemical waste should be collected in appropriately labeled, sealed containers. Do not dispose of down the drain or into the environment.[9]
Conclusion
References
Fisher Scientific. (2025, May 1). Safety Data Sheet for 2-Methoxy-4-methylphenol.
TCI Chemicals. (2025, November 27). Safety Data Sheet for 3-(4-Methoxyphenyl)propan-1-ol.
An In-depth Technical Guide to p-Methoxy-alpha-methylhydrocinnamic Alcohol
Introduction: Unveiling a Novel Phenylpropanoid Derivative p-Methoxy-alpha-methylhydrocinnamic alcohol, systematically named 3-(4-methoxyphenyl)-2-methyl-1-propanol, is a substituted aromatic alcohol belonging to the phe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Novel Phenylpropanoid Derivative
p-Methoxy-alpha-methylhydrocinnamic alcohol, systematically named 3-(4-methoxyphenyl)-2-methyl-1-propanol, is a substituted aromatic alcohol belonging to the phenylpropanoid class of organic compounds. While not as extensively documented as its precursors like p-methoxycinnamic acid, this molecule holds significant interest for researchers in medicinal chemistry and materials science. Its structure combines a hydrophilic alcohol functional group with a lipophilic p-methoxyphenyl scaffold, a common motif in many biologically active molecules.
This guide provides a comprehensive technical overview of 3-(4-methoxyphenyl)-2-methyl-1-propanol, covering its physicochemical properties, a detailed synthesis protocol, methods for spectroscopic characterization, and a discussion of its potential applications in drug discovery and development. The information herein is synthesized from established chemical principles and data from structurally analogous compounds, offering a robust framework for researchers investigating this specific molecule. The parent compound, p-methoxycinnamic acid (p-MCA), is a well-studied plant-derived phenylpropanoid with a wide range of therapeutic activities, including antidiabetic, anticancer, antimicrobial, and neuroprotective properties.[1] This alcohol derivative represents a logical next step in exploring the structure-activity relationship of this chemical class, potentially offering improved bioavailability or novel biological targets.
Physicochemical and Structural Properties
The precise experimental data for 3-(4-methoxyphenyl)-2-methyl-1-propanol is not widely published. However, its properties can be reliably predicted based on its structure and comparison with analogous compounds such as 4-Methoxy-α-methylbenzyl alcohol and 3-(4-Methoxyphenyl)propan-1-ol.
Property
Value
Basis of Information
Systematic Name
3-(4-methoxyphenyl)-2-methyl-1-propanol
IUPAC Nomenclature
Molecular Formula
C₁₁H₁₆O₂
Calculated
Molecular Weight
180.25 g/mol
Calculated
Appearance
Expected to be a colorless to pale yellow liquid
Analogy to similar compounds
Boiling Point
Estimated >100 °C at reduced pressure (~1 mmHg)
Analogy to similar compounds
Density
Estimated ~1.05 - 1.08 g/mL at 25 °C
Analogy to similar compounds
Solubility
Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone)
The synthesis of 3-(4-methoxyphenyl)-2-methyl-1-propanol can be efficiently achieved via a two-step process starting from commercially available reagents: a Claisen-Schmidt condensation to form the α,β-unsaturated aldehyde intermediate, followed by a complete reduction of both the aldehyde and the alkene functionalities.
Synthesis Pathway Overview
The logical pathway involves the base-catalyzed condensation of p-anisaldehyde (4-methoxybenzaldehyde) with propanal to yield p-methoxy-α-methylcinnamaldehyde. Subsequent reduction with a powerful hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄) affords the target saturated alcohol. LiAlH₄ is chosen for its capacity to reduce both the conjugated double bond and the aldehyde group to an alcohol.[3]
Caption: Proposed two-step synthesis of the target alcohol.
Detailed Experimental Protocol
Materials:
p-Anisaldehyde (4-methoxybenzaldehyde)
Propanal
Sodium Hydroxide (NaOH)
95% Ethanol
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Diethyl ether
Saturated Ammonium Chloride (NH₄Cl) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Protocol 1: Synthesis of p-Methoxy-α-methylcinnamaldehyde
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.6 g (100 mmol) of p-anisaldehyde in 100 mL of 95% ethanol. Cool the flask in an ice bath.
Addition of Aldehyde: To the stirred solution, add 8.7 mL (120 mmol) of propanal.
Initiation of Condensation: Prepare a solution of 4.0 g (100 mmol) of NaOH in 50 mL of water. Add this aqueous NaOH solution dropwise to the ethanolic aldehyde mixture over 30 minutes, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).
Workup: Once the reaction is complete, neutralize the mixture with dilute HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude unsaturated aldehyde.
Protocol 2: Reduction to p-Methoxy-alpha-methylhydrocinnamic Alcohol
Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., Argon), suspend 5.7 g (150 mmol) of LiAlH₄ in 150 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
Addition of Aldehyde: Dissolve the crude p-methoxy-α-methylcinnamaldehyde from the previous step in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, ensuring the temperature remains below 10 °C.
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.
Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding 6 mL of water, followed by 6 mL of 15% aqueous NaOH, and then 18 mL of water. Stir the resulting white suspension vigorously for 30 minutes.
Isolation and Purification: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Combine the filtrate and washings, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure alcohol.
Spectroscopic Analysis and Characterization
Confirming the structure and purity of the synthesized compound is paramount. The following spectroscopic data are predicted for 3-(4-methoxyphenyl)-2-methyl-1-propanol based on established principles of organic spectroscopy.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
δ 7.10 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the alkoxy group.
δ 6.85 (d, J=8.5 Hz, 2H): Aromatic protons meta to the alkoxy group.
δ 3.79 (s, 3H): Methoxy (-OCH₃) protons.
δ 3.55 (m, 2H): Methylene protons of the primary alcohol (-CH₂OH).
~1245 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.
~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.[5]
Mass Spectrometry (MS)
Molecular Ion (M⁺): m/z = 180.
Key Fragments:
m/z = 162: Loss of H₂O (dehydration), a common fragmentation for alcohols.[6]
m/z = 149: Loss of -CH₂OH (alpha-cleavage).
m/z = 121: Benzylic cleavage, forming the stable p-methoxybenzyl cation. This is expected to be a major peak.
Potential Applications in Drug Development
The true value of 3-(4-methoxyphenyl)-2-methyl-1-propanol lies in its potential as a building block or lead compound in drug discovery. Its structure is a hybrid of known pharmacophores, suggesting several avenues for investigation.
Caption: Relationship to bioactive scaffolds and potential applications.
Precursor for Novel Esters and Ethers: The primary alcohol group is a versatile handle for chemical modification. Esterification with various carboxylic acids (e.g., other known bioactive agents) could lead to novel prodrugs or compounds with dual activity.
Enhanced Lipophilicity: Compared to its carboxylic acid precursor (p-MCA), the alcohol is more lipophilic. This may alter its pharmacokinetic profile, potentially leading to better membrane permeability and bioavailability, which are critical factors in drug design.
Metabolic Stability: The introduction of the alpha-methyl group can sterically hinder metabolic pathways that might otherwise degrade a simpler propyl chain, potentially increasing the compound's in vivo half-life.
Exploration of Known Activities: Given the strong evidence of anticancer, neuroprotective, and anti-inflammatory activity of p-MCA, this alcohol should be screened in relevant biological assays to determine if it retains, enhances, or alters this activity profile.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(4-methoxyphenyl)-2-methyl-1-propanol is not available, prudent laboratory practices should be followed based on the hazards of similar chemicals.[7][8]
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing.
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
Fire Safety: The compound is expected to be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use foam, dry chemical, or carbon dioxide for extinction.
First Aid:
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
Skin Contact: Immediately wash off with soap and plenty of water.
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
Vertex AI Search. (n.d.). Safety Data Sheet - Hazardous according to Worksafe Australia criteria. Retrieved February 12, 2026.
MilliporeSigma. (2025).
PubChem. (n.d.). p-METHOXY-alpha-METHYLCINNAMALDEHYDE | C11H12O2 | CID 228993. Retrieved February 12, 2026, from [Link]
TCI Chemicals. (2025). Safety Data Sheet - 3-(4-Methoxyphenyl)propan-1-ol. Retrieved February 12, 2026.
CymitQuimica. (2024). Safety Data Sheet - 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-. Retrieved February 12, 2026.
PMC. (n.d.). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. Retrieved February 12, 2026, from [Link]
Oregon State University. (n.d.). Spectroscopy of Alcohols: Identification. Retrieved February 12, 2026, from [Link]
Gsrs. (n.d.). P-METHOXY-.ALPHA.-METHYLCINNAMALDEHYDE, (E)-. Retrieved February 12, 2026, from [Link]
ThaiJo. (2025). Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride : Investigation of Reduction Product Formation by qNMR Analysis. Retrieved February 12, 2026, from [Link]
MDPI. (n.d.). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Retrieved February 12, 2026, from [Link]
The Good Scents Company. (n.d.). para-methoxy-alpha-methyl cinnamaldehyde. Retrieved February 12, 2026, from [Link]
YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved February 12, 2026, from [Link]
EPA. (n.d.). 3-Methoxy-alpha-methylbenzyl alcohol, (+)- Properties. Retrieved February 12, 2026, from [Link]
ResearchGate. (n.d.). (a) Synthesis of trans-3,4-dimethoxy-5-hydroxycinnamyl alcohol.... Retrieved February 12, 2026, from [Link]
Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. Retrieved February 12, 2026, from [Link]
Application Note: Catalytic Hydrogenation of Canthoxal to Canthoxal Alcohol
Part 1: Introduction & Core Directive Executive Summary Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal, CAS: 5462-06-6) is a vital fragrance ingredient characterized by soft anise and fennel notes. Its hydrogenation pro...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Core Directive
Executive Summary
Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal, CAS: 5462-06-6) is a vital fragrance ingredient characterized by soft anise and fennel notes. Its hydrogenation product, Canthoxal Alcohol (3-(4-methoxyphenyl)-2-methylpropan-1-ol), serves as both a high-value fragrance modifier and a versatile intermediate in pharmaceutical synthesis.
This guide provides a rigorous technical protocol for the catalytic hydrogenation of Canthoxal. Unlike stoichiometric reductions (e.g., NaBH₄) which generate significant waste, catalytic hydrogenation offers an atom-efficient, scalable, and environmentally benign route. The primary challenge lies in chemoselectivity : reducing the aldehyde moiety while preserving the aromatic ring and the methoxy ether linkage.
Strategic Catalyst Selection
The choice of catalyst dictates the reaction pathway and impurity profile.
Catalyst System
Activity
Selectivity (Aldehyde vs. Ring)
Industrial Viability
Recommendation
Raney Nickel (Ra-Ni)
High
Moderate-High (Condition dependent)
Excellent (Low Cost)
Primary Protocol
Ruthenium on Carbon (Ru/C)
Very High
Low (Risks ring saturation)
Moderate
Use only with modifiers
Copper-Chromite (CuCr)
Moderate
Excellent (Ring intact)
High (High P/T req.)
Alternative for bulk
Homogeneous Ru-Complex
High
Excellent
Low (Separation costs)
Pharma/Lab Scale
Core Directive: This guide prioritizes the Raney Nickel method for its balance of cost, activity, and selectivity, alongside a Continuous Flow adaptation for modern processing.
Part 2: Scientific Integrity & Reaction Mechanism
Reaction Pathway
The hydrogenation of Canthoxal involves the addition of dihydrogen across the carbonyl
-bond.
Reaction Scheme:
(Where Ar = 4-methoxyphenyl)
Critical Side Reactions to Avoid:
Ring Hydrogenation: Formation of the cyclohexyl derivative (favored by Ru/Rh catalysts or high T).
Hydrogenolysis: Cleavage of the C-O bond in the methoxy group (favored by acidic supports or Pd catalysts).
Tishchenko Reaction: Dimerization of the aldehyde (favored by base-promoted side pathways).
Mechanism Visualization
The following diagram illustrates the catalytic cycle and competing pathways.
Figure 1: Catalytic cycle showing the target pathway (Green) and potential selectivity failures (Red).
Part 3: Experimental Protocols
Protocol A: Batch Hydrogenation (Raney Nickel)
Best for: Pilot scale, robust synthesis, and cost-efficiency.
1. Materials & Equipment
Substrate: Canthoxal (>98% purity).
Catalyst: Raney Nickel (W-2 or equivalent), stored under water/ethanol. Active loading: 5-10 wt% relative to substrate.
Solvent: Methanol or Ethanol (Anhydrous preferred to suppress hydrates).
Reactor: High-pressure autoclave (e.g., Parr Instrument), rated for 50 bar.
Gas: Hydrogen (99.99%).
2. Step-by-Step Procedure
Catalyst Preparation:
Safety: Raney Nickel is pyrophoric. Handle strictly under inert atmosphere or keep wet.
Wash the catalyst (5 g) three times with the reaction solvent (Ethanol) to remove water. Decant carefully.
Loading:
Charge the autoclave with Canthoxal (50 g, ~0.26 mol) dissolved in Ethanol (200 mL).
Application Notes & Protocols: Strategies for the Selective Reduction of α-Methyl Hydrocinnamaldehydes
Preamble: The Stereochemical Challenge of α-Methyl Hydrocinnamaldehydes The reduction of α-methyl hydrocinnamaldehydes, such as 2-phenylpropanal and its derivatives (e.g., Lilial™, Helional™), represents a critical trans...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Stereochemical Challenge of α-Methyl Hydrocinnamaldehydes
The reduction of α-methyl hydrocinnamaldehydes, such as 2-phenylpropanal and its derivatives (e.g., Lilial™, Helional™), represents a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and high-value fragrance components. The core challenge lies not in the reduction of the aldehyde functionality itself, but in controlling the stereochemical outcome at the newly formed carbinol center. The pre-existing stereocenter at the α-carbon dictates that any reduction will lead to the formation of diastereomers. Therefore, achieving high selectivity is paramount for accessing stereochemically pure alcohols, which are often the desired target molecules for their specific biological or olfactory properties.
This guide provides a detailed exploration of reagents and protocols for the selective reduction of this class of aldehydes. We will move beyond simple procedural lists to dissect the underlying principles that govern selectivity, empowering researchers to make informed decisions in their synthetic strategies. We will cover two primary approaches: diastereoselective reduction using sterically demanding chemical hydrides and enantioselective reduction via biocatalytic dynamic kinetic resolution.
Part 1: Diastereoselective Reduction via Sterically Hindered Hydride Reagents
The most direct approach to influencing the stereochemical outcome of the reduction of a chiral aldehyde is through the use of sterically bulky reducing agents. The facial selectivity of the hydride attack on the carbonyl is governed by the steric environment established by the substituents around the α-chiral center.
Mechanistic Rationale: The Felkin-Anh Model
The stereochemical outcome of nucleophilic attack on α-chiral aldehydes can be reliably predicted by the Felkin-Anh model. This model posits that the lowest energy transition state is achieved when the largest substituent at the α-carbon is oriented perpendicular to the carbonyl plane. The nucleophile (in this case, a hydride ion) then attacks the carbonyl carbon from the less hindered face, typically following a trajectory of approximately 107° (the Bürgi-Dunitz angle).
For α-methyl hydrocinnamaldehyde (2-phenylpropanal), the phenyl group is the largest (L), the methyl group is medium (M), and the hydrogen is the small (S) substituent. To minimize steric clash, the bulky hydride reagent will preferentially attack from the face opposite the large phenyl group, leading to the formation of a specific diastereomer.
Reagent Selection and Performance
Standard, non-bulky reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) exhibit poor diastereoselectivity, typically yielding a nearly 1:1 mixture of diastereomeric alcohols.[1][2] This is because their small size minimizes steric interactions in the transition state, making both attack trajectories nearly equal in energy.
To enforce selectivity, sterically demanding hydride reagents are required. These reagents, often referred to as "Selectrides," feature bulky alkyl groups that amplify the steric penalties of the disfavored attack trajectory.
Reagent
Formula
Typical Diastereomeric Ratio (anti:syn)
Key Considerations
L-Selectride®
Lithium tri-sec-butylborohydride
>95:5
Highly effective at low temperatures (-78 °C). Pyrophoric; handle under inert atmosphere.
K-Selectride®
Potassium tri-sec-butylborohydride
>95:5
Similar reactivity to L-Selectride; may offer slightly different selectivity based on the cation.
LS-Selectride®
Lithium trisiamylborohydride
>98:2
Even greater steric bulk than L-Selectride, offering potentially higher selectivity.
Protocol: Diastereoselective Reduction of 2-Phenylpropanal with L-Selectride
This protocol details a general procedure for the highly diastereoselective reduction of racemic 2-phenylpropanal to yield the corresponding alcohol.
Safety Precautions: L-Selectride is pyrophoric and reacts violently with water. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Materials:
Racemic 2-phenylpropanal
L-Selectride (1.0 M solution in THF)
Anhydrous Tetrahydrofuran (THF)
Sodium hydroxide (NaOH) solution (3 M)
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
Diethyl ether
Saturated sodium chloride (brine) solution
Anhydrous magnesium sulfate (MgSO₄)
Oven-dried round-bottom flask with a magnetic stir bar and septum
Procedure:
Reaction Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.
Substrate Addition: Dissolve 2-phenylpropanal (e.g., 1.34 g, 10 mmol) in 50 mL of anhydrous THF and add it to the reaction flask via cannula.
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add L-Selectride solution (1.0 M in THF, 12 mL, 12 mmol, 1.2 eq) to the stirred solution of the aldehyde over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
Reaction Monitoring: Stir the reaction at -78 °C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl and extracting with ether.
Quenching: After the reaction is complete, slowly and carefully quench the reaction at -78 °C by the dropwise addition of 20 mL of water. Caution: Gas evolution. Allow the mixture to warm to room temperature.
Oxidative Workup: Carefully add 15 mL of 3 M NaOH solution, followed by the slow, dropwise addition of 15 mL of 30% H₂O₂ solution while cooling the flask in an ice bath to manage the exotherm. Stir vigorously for 4 hours or until the two phases are clear.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-phenyl-1-propanol. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the purified product.
Diagram: Logical Workflow for Diastereoselective Reduction
Application Note: Esterification Strategies for 3-(4-Methoxyphenyl)-2-methylpropan-1-ol
Introduction & Chemical Context 3-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS: 13380-94-4 / 5406-18-8 derivatives) is a functionalized primary alcohol featuring a -methyl branch and an electron-rich p-methoxy aromatic rin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
3-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS: 13380-94-4 / 5406-18-8 derivatives) is a functionalized primary alcohol featuring a
-methyl branch and an electron-rich p-methoxy aromatic ring. It serves as a critical intermediate in the synthesis of fragrances (e.g., Lilial derivatives) and chiral pharmaceutical building blocks.
Substrate Analysis
Reactivity: The primary hydroxyl group is nucleophilic but experiences mild steric hindrance due to the
-methyl group.
Stability: The p-methoxy group activates the aromatic ring. While generally stable, the molecule is susceptible to demethylation under strong Lewis acid conditions (e.g., BBr
) or electrophilic aromatic substitution if highly reactive acylating agents are used without control.
Chirality: The C2 position is a stereocenter. Esterification protocols must proceed via O-acylation (retention of configuration) rather than alkyl-oxygen cleavage (inversion/racemization).
This guide details two robust protocols: DMAP-Catalyzed Acetylation (for standard protection/derivatization) and Steglich Esterification (for coupling with complex carboxylic acids).
Strategic Method Selection
The choice of esterification method depends on the acyl donor and the scale of the reaction.
Feature
Method A: Anhydride Activation
Method B: Steglich Coupling
Method C: Acid Chloride
Reagents
AcO, Pyridine, DMAP
R-COOH, DCC/EDC, DMAP
R-COCl, EtN
Best For
Acetates, simple esters
Complex/Acid-sensitive acids
Sterically hindered acids
Byproducts
Carboxylic acid (removable by wash)
Urea (precipitate)
HCl salts
Atom Economy
Moderate
Low (due to coupling agent)
Moderate
Risk
Low; very robust
Sensitizers (DCC); removal of urea
HCl generation (acid sensitive)
Decision Logic Diagram
Caption: Decision matrix for selecting the optimal esterification pathway based on substrate complexity.
Protocol A: DMAP-Catalyzed Acetylation
Objective: Synthesis of 3-(4-methoxyphenyl)-2-methylpropyl acetate.
Mechanism: Nucleophilic catalysis.[1] DMAP attacks the anhydride to form a highly electrophilic N-acylpyridinium ion, which is then intercepted by the alcohol.
Note: The reaction is exothermic. Control addition rate to maintain temperature < 5°C.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting alcohol (R
~0.3) should disappear; the ester (R ~0.6) will appear.
Quench: Add saturated aqueous NH
Cl (20 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
Workup:
Separate phases.
Wash organic layer with 1M HCl (2 x 15 mL) to remove DMAP and TEA.
Wash with sat. NaHCO
(2 x 15 mL) to remove acetic acid.
Wash with Brine (1 x 20 mL).
Dry over MgSO
, filter, and concentrate in vacuo.
Mechanistic Insight (DMAP Cycle)
Caption: The catalytic cycle of DMAP, highlighting the formation of the super-electrophilic N-acylpyridinium intermediate.
Protocol B: Steglich Esterification
Objective: Coupling with complex carboxylic acids (e.g., Boc-protected amino acids or fatty acids).
Mechanism: DCC activates the acid to an O-acylisourea.[2][3] DMAP acts as an acyl-transfer agent to suppress N-acylurea rearrangement.[4]
Dissolution: Dissolve Carboxylic Acid (11 mmol) and Substrate (10 mmol) in anhydrous DCM (40 mL).
Catalyst: Add DMAP (1 mmol).
Activation: Cool the mixture to 0°C. Add DCC (11 mmol) in one portion or as a solution in DCM.
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form within minutes.
Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 12–24 hours.
Filtration (Critical): Filter the reaction mixture through a Celite pad or a fritted glass funnel to remove the insoluble DCU precipitate. Rinse the cake with cold DCM.
Workup:
Wash filtrate with 0.5M HCl (removes DMAP).
Wash with sat. NaHCO
(removes unreacted acid).
Dry (Na
SO) and concentrate.
Purification: Flash column chromatography is usually required to remove traces of urea derivatives.
Process Analytical Technology (PAT) & QC
To validate the conversion, researchers should track specific NMR shifts associated with the esterification of the primary alcohol.
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
Gradient: 50% B to 90% B over 10 min.
Detection: UV @ 280 nm (targeting the p-methoxy phenol chromophore).
Troubleshooting & Expert Insights
Incomplete Conversion
Cause: Steric bulk of the
-methyl group slowing kinetics.
Solution: Increase DMAP loading to 0.2 equiv or switch solvent to Toluene and heat to 60°C (only for Method A).
Racemization
Risk: Low in these protocols. However, if using chiral acids in the Steglich method, over-activation can lead to azlactone formation and racemization of the acid partner.
Solution: Use EDC/HOBt instead of DCC/DMAP for highly sensitive chiral acids.
Purification Difficulties (Steglich)
Issue: DCU is notoriously difficult to remove completely; it is slightly soluble in DCM.
Solution: Cool the reaction mixture to -20°C for 2 hours before filtration to maximize precipitation. Alternatively, use EDC.HCl , which forms a water-soluble urea that is removed in the aqueous wash.
References
Steglich Esterification (Original): Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][4] Angew.[2][5][4][6] Chem. Int. Ed.1978 , 17, 522–524.[2][4] Link
DMAP Catalysis Mechanism: Xu, S.; Held, I.; Kempf, B.; Mayr, H.; Steglich, W.; Zipse, H. "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chem. Eur. J.2005 , 11, 4751–4757. Link
Standard Protocols: "Esterification of Primary Alcohols." Organic Chemistry Portal. Link
Substrate Data: PubChem Compound Summary for 3-(4-Methoxyphenyl)-2-methylpropan-1-ol. Link
Technical Support Center: Canthoxal Reduction Optimization
Ticket Subject: Improving Yield & Purity of Canthoxal Reduction (CAS: 5462-06-6) Assigned Specialist: Senior Application Scientist Status: Open Welcome to the Technical Support Center You are likely accessing this guide...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Improving Yield & Purity of Canthoxal Reduction (CAS: 5462-06-6)
Assigned Specialist: Senior Application Scientist
Status: Open
Welcome to the Technical Support Center
You are likely accessing this guide because your reduction of Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal) to its corresponding alcohol is suffering from low yields, "gooey" isolation, or unexplained impurities .
While the reduction of an aldehyde to a primary alcohol is a standard transformation, Canthoxal presents specific structural challenges:
Electronic Deactivation: The p-methoxy group donates electron density, making the carbonyl carbon less electrophilic (slower to react) than standard benzaldehydes.
Steric Hindrance: The
-methyl group creates steric bulk around the reaction center.
Side-Reaction Sensitivity: The
-proton is acidic; improper pH control leads to rapid self-Aldol condensation.
This guide moves beyond generic textbook protocols to address these specific molecular behaviors.
Part 1: The Gold Standard Protocol (Tier 1 Support)
For laboratory-scale (<100g) synthesis, Sodium Borohydride (
) is the reagent of choice due to its chemoselectivity (won't touch the aromatic ring).
Optimized Reaction Conditions
Parameter
Recommendation
Technical Rationale
Solvent
Methanol (MeOH)
reacts faster in MeOH than EtOH. Canthoxal is soluble.[1][2]
Stoichiometry
0.6 - 0.8 eq.
Theoretically 0.25 eq. is needed, but 0.6 eq. ensures completion given the electron-rich (sluggish) carbonyl.
Temperature
0°C 25°C
Start cold to suppress Aldol condensation (exothermic). Warm to RT to drive the sluggish reduction.
Concentration
0.2 - 0.5 M
Too concentrated = Aldol risk. Too dilute = slow kinetics.
Quench
Sat. or 1M HCl
CRITICAL: You must destroy the boron-alkoxide complex to release the alcohol.
Step-by-Step Workflow
Dissolution: Dissolve Canthoxal (1.0 eq) in Methanol (anhydrous preferred but not strictly required). Cool to 0°C in an ice bath.
Addition: Add
(0.6 eq) portion-wise over 15–20 minutes. Do not dump it in all at once; the resulting exotherm and localized basicity promote side reactions.
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor via TLC (approx. 2–4 hours).
Quench (The Yield Maker):
Cool back to 0°C.
Slowly add Saturated Aqueous Ammonium Chloride (
) .
Why? This gently hydrolyzes the tetraalkoxyborate intermediate without inducing acid-catalyzed etherification.
Workup: Extract with Ethyl Acetate or DCM. Wash with Brine. Dry over
.
Part 2: Troubleshooting & Root Cause Analysis (Tier 2 Support)
Issue #1: "My product is a sticky white goo/glass, not a clean oil."
Root Cause:Incomplete Hydrolysis of Borates.
The reaction produces a tetraalkoxyborate complex:
. This complex is soluble in organic solvents but is not your alcohol. If you extract this, you get a "goo" that holds your product hostage.
Fix:
Extend the quench time. Stir the reaction with the aqueous acid/buffer for at least 30 minutes before separating layers.
If the goo persists, dissolve it in MeOH and add a few drops of conc. HCl (check pH < 4), stir, then neutralize and re-extract.
Issue #2: "I have a higher molecular weight impurity (dimer)."
-proton. is slightly basic. If the local concentration of base is high and temperature is uncontrolled, Canthoxal reacts with itself.
Fix:
Inverse Addition: Dissolve
in MeOH first, then slowly drip a solution of Canthoxal into the borohydride. This keeps the aldehyde concentration low relative to the reducing agent, statistically favoring reduction over condensation.
Issue #3: "Reaction is incomplete even after 24 hours."
Root Cause:Deactivated Carbonyl.
The p-methoxy group pushes electrons into the ring and toward the carbonyl, making it "lazy" (less positive charge to attract the hydride).
coordinates with the carbonyl oxygen and the methoxy oxygen, increasing the electrophilicity of the carbonyl carbon (Lewis Acid activation). This is known as Luche Reduction conditions .
Part 3: Mechanistic Visualization
The following diagram illustrates the competition between the desired reduction pathway and the primary yield-killing side reaction (Aldol Condensation).
Figure 1: Reaction pathway showing the competition between hydride reduction (Blue/Green) and base-catalyzed aldol condensation (Red).[8][10][11]
Part 4: Comparative Reagent Data
If
is insufficient for your scale or throughput, consider these alternatives.
Reagent
Yield Potential
Selectivity
Risk Profile
Best For...
/ MeOH
90-98%
Excellent
Low
Lab Scale (Standard)
+ Raney Ni
95-99%
Moderate (Risk of ring reduction)
High (Flammable/Pressure)
Industrial Scale-Up
(LAH)
>98%
Poor (Safety hazard)
Extreme (Pyrophoric)
Not Recommended
KREDs (Enzymes)
>99%
Perfect (Enantioselective)
Low
Chiral Synthesis
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent?A: Yes. A THF/Water or MeOH/Water mixture often helps solubilize the inorganic salts formed, preventing them from trapping your product. However, ensure the Canthoxal is fully dissolved.
Q: I see a new spot on TLC that isn't the alcohol or the dimer. What is it?A: If you used Methanol and an acid catalyst (or acidic quench without care), you might have formed the dimethyl acetal of Canthoxal. This protects the aldehyde from reduction.
Check: Treat a small sample with aqueous acid and see if it reverts to Canthoxal on TLC.
Q: How do I remove unreacted aldehyde if the reaction stalls?A: Do not distill; the boiling points are close. Use a Bisulfite Wash .
Dissolve crude mixture in solvent (EtOAc).
Wash with saturated Sodium Bisulfite (
) solution.
The aldehyde forms a water-soluble adduct and moves to the aqueous layer.
The alcohol remains in the organic layer.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
Ward, D. E., & Rhee, C. K. (1989). "Luche Reduction of conjugated ketones and aldehydes." Canadian Journal of Chemistry, 67(8), 1206-1211. Link (Source for
activation of sluggish carbonyls).
PubChem Database. (n.d.). Compound Summary for CID 108606 (Canthoxal). National Center for Biotechnology Information. Link (Chemical structure and physical property verification).
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
Technical Support: Purification of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol
Ticket ID: #ALD-REM-001 Subject: Removal of unreacted aldehyde (Canthoxal intermediate) from target alcohol Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Triage You are dealing with a...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #ALD-REM-001
Subject: Removal of unreacted aldehyde (Canthoxal intermediate) from target alcohol
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
You are dealing with a classic chemoselectivity challenge: separating a primary alcohol (3-(4-Methoxyphenyl)-2-methylpropan-1-ol ) from its aldehyde precursor (3-(4-Methoxyphenyl)-2-methylpropanal ).
This impurity is problematic because aldehydes are reactive electrophiles (potential genotoxins/sensitizers) and can oxidize to carboxylic acids over time, destabilizing your product. Because the boiling points and polarities are distinct but often close, standard workups may leave 2–5% residual aldehyde.
Select Your Protocol Based on Constraints:
Figure 1: Decision matrix for selecting the appropriate purification strategy.
Protocol A: The Sodium Bisulfite Wash (The Workhorse)
Best For: Scale-up (>10g), removing bulk aldehyde (up to 20% w/w).
Mechanism: Sodium bisulfite (
) attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct. The alcohol remains in the organic layer.
The Chemistry
Note: This reaction is reversible.[1] High pH or heating will revert the adduct back to the aldehyde.
Step-by-Step Methodology
Step
Action
Technical Note
1
Dissolution
Dissolve crude oil in Ethyl Acetate (EtOAc) or DCM . Avoid ethers if possible (peroxide risk).
2
Preparation
Prepare a saturated aqueous solution of (approx. 40% w/v).
3
Contact
Add 2.0 equivalents of bisulfite solution relative to the estimated aldehyde impurity.
4
Agitation
CRITICAL: Vigorously stir or shake for 30–60 minutes . The biphasic reaction is mass-transfer limited.
5
Separation
Transfer to a separatory funnel. The aldehyde is now in the bottom aqueous layer (as the adduct).[1]
6
Wash
Collect the organic layer.[1] Wash with water (1x) and brine (1x) to remove residual salts.
7
Drying
Dry over , filter, and concentrate.
Troubleshooting Protocol A:
Issue: "I formed a solid precipitate that clogged my funnel."
Cause: The bisulfite adduct of your specific aldehyde is insoluble in water (common with greasy aromatics like yours).
Fix: Filter the solid off through a sintered glass funnel before separating layers. The solid is the impurity.
Issue: "The aldehyde is still there by NMR."
Cause: pH was too low (releasing
) or contact time was too short.
Fix: Add a small amount of Ethanol (5% v/v) to the mixture to increase solubility of the aldehyde in the aqueous phase interface.
UV (254 nm): Both compounds absorb (aromatic ring).
Stain:2,4-DNP (Dinitrophenylhydrazine). The aldehyde will turn yellow/orange instantly. The alcohol will not stain.
Separation Data:
Compound
Approx Rf (20% EtOAc/Hex)
Behavior
Aldehyde Impurity
0.6 – 0.7
Moves fast; elutes first.
Target Alcohol
0.2 – 0.3
Retained by H-bonding; elutes later.
Optimization Tip:
Load the column with a Delta CV (
) focus.[3] If the Rf difference is <0.1, use a gradient starting at 5% EtOAc and ramping to 30% EtOAc. The aldehyde will elute in the isocratic hold or early gradient.
Mechanistic Visualization
Understanding why the separation works ensures reproducibility.
Figure 2: Mechanistic pathway of the Bisulfite Wash method.
Frequently Asked Questions (FAQ)
Q: Can I use distillation?A: Yes, but with caution. The alcohol (H-bond donor) will have a boiling point 20–40°C higher than the aldehyde. However, at high temperatures, the aldehyde can polymerize or oxidize. Vacuum distillation (<5 mmHg) is required. Ensure you use a fractionating column (Vigreux) to prevent co-distillation.
Q: My aldehyde content increased after the bisulfite wash. How?A: This is chemically impossible unless you acidified the wash. If you wash the organic layer with strong acid (HCl) after the bisulfite step, any entrained adduct will reverse back to the aldehyde. Always keep washes neutral or slightly basic.
Q: The bisulfite solution smells like sulfur. Is it bad?A: Fresh sodium bisulfite releases some
(pungent smell). This is normal. However, if the solution is yellow/brown, it has oxidized to sulfate and will not work. Use fresh reagent.
References & Grounding
BenchChem Technical Support. (2025).[1] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from .
Boucher, M. M., et al. (2017).[4] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development , 21(9), 1394–1403.[4] .
Biotage. (2023).[5] How to Optimize TLC to Enhance Purification by Flash Chromatography. Retrieved from .
PubChem. (2025).[6][7] Compound Summary: 3-(4-Methoxyphenyl)-2-methylpropan-1-ol. National Library of Medicine. Retrieved from .
Technical Support Center: Purifying Viscous Phenylpropanol Derivatives by Column Chromatography
Welcome to the technical support center for the purification of viscous phenylpropanol derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of viscous phenylpropanol derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the column chromatography of these often-oily and polar compounds. Here, we address specific issues in a practical, question-and-answer format, grounding our advice in established scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section covers fundamental questions that form the basis of a successful purification strategy for viscous phenylpropanol derivatives.
Q1: My phenylpropanol derivative is a thick, viscous oil. How do I choose the right stationary phase for column chromatography?
A1: The high polarity of many phenylpropanol derivatives, stemming from hydroxyl and methoxy groups, dictates the choice of a polar stationary phase for normal-phase chromatography.[1][2]
Silica Gel (SiO₂): This is the most common and cost-effective choice. Its surface is rich in silanol groups (Si-OH), which are polar and slightly acidic. These groups interact with polar functionalities of your compound through hydrogen bonding, leading to retention.[1][3] For most phenylpropanol derivatives, standard 60 Å pore size silica is a good starting point.
Alumina (Al₂O₃): Alumina is another polar adsorbent that can be used.[1][3] It is available in acidic, neutral, and basic forms. For compounds that might be sensitive to the acidic nature of silica, neutral or basic alumina can be a better option.
Phenyl-Bonded Silica: For separations where subtle differences in aromaticity are key, a phenyl-bonded stationary phase can offer unique selectivity. These phases interact with the phenyl ring of your analyte through π-π interactions.
Separation of aromatic isomers or closely related analogs
Q2: I'm struggling with selecting a mobile phase. Where do I start?
A2: Mobile phase selection is a critical step that is best guided by preliminary Thin Layer Chromatography (TLC) analysis.[4] The goal is to find a solvent system that provides a retardation factor (Rf) of approximately 0.2-0.4 for your target compound.
A typical starting point for normal-phase chromatography of polar phenylpropanol derivatives is a mixture of a non-polar solvent and a more polar solvent.[2]
Non-polar Solvents: Hexane or heptane are common choices.
Polar Solvents: Ethyl acetate is a versatile and widely used polar modifier. Other options include diethyl ether, dichloromethane, and for very polar compounds, small amounts of methanol or isopropanol.
Workflow for Mobile Phase Selection
Caption: TLC-guided mobile phase optimization workflow.
Q3: My sample is too viscous to load directly onto the column. What are the best loading techniques?
A3: Applying a viscous sample directly to the column often results in a thick, uneven band, leading to poor separation. The key is to introduce the sample as a narrow, concentrated band at the top of the stationary phase.[3] There are two primary methods to achieve this for viscous oils:
Wet Loading: Dissolve the viscous sample in a minimal amount of the initial mobile phase (or a slightly weaker solvent) and carefully pipette it onto the top of the column bed.[3][5] This is often the quickest method but requires the sample to be readily soluble in a weak solvent.
Dry Loading: This is the preferred method for highly viscous samples or those that are not very soluble in the initial eluent.[3][6]
Dissolve your sample in a volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate).
Add a small amount of silica gel (or your chosen stationary phase) to this solution.[7]
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.[7] If the mixture remains oily, add more silica gel and repeat the evaporation.[7]
Carefully layer this powder on top of the packed column.
Loading Method
Advantages
Disadvantages
Wet Loading
Quick and simple.
Can cause band broadening if too much or too strong a solvent is used. May not be suitable for poorly soluble samples.
Dry Loading
Results in a very sharp application band, leading to better resolution.[6] Ideal for viscous or poorly soluble samples.
More time-consuming. Requires an additional evaporation step.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses specific experimental issues and provides actionable solutions.
Problem 1: Poor Separation - My compounds are co-eluting or have very broad peaks.
Cause & Solution:
Improper Mobile Phase: The polarity of your eluent may be too high, causing all compounds to elute too quickly.
Solution: Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).[8] If compounds are still not separating, consider a different solvent system. For instance, replacing ethyl acetate with dichloromethane or a mixture of solvents can alter the selectivity.
Column Overload: Loading too much sample onto the column is a common cause of band broadening and poor resolution.[9]
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For a 50 g silica column, this would be 0.5 g to 2.5 g of sample. Reduce the sample load for your next attempt.
Uneven Column Packing: Voids or channels in the stationary phase lead to an uneven flow of the mobile phase, causing significant band broadening.[3]
Solution: Ensure your column is packed uniformly. The "wet packing" or slurry method, where a slurry of the stationary phase in the mobile phase is poured into the column, generally produces a more uniform bed and reduces the chance of air bubbles.[1]
Problem 2: My compound won't elute from the column, even with a highly polar mobile phase.
Cause & Solution:
Irreversible Adsorption/Decomposition: Some phenylpropanol derivatives, especially those with sensitive functional groups, can decompose on the acidic surface of silica gel.[10]
Solution 1: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot streaks, decomposition is likely.[10]
Solution 2: Deactivate the silica gel by adding 1-2% triethylamine to your mobile phase. This will cap the most acidic silanol sites.
Solution 3: Switch to a less acidic stationary phase like neutral alumina.
Incorrect Mobile Phase Choice: The compound may be precipitating at the top of the column if it is not soluble in the mobile phase.
Solution: Ensure your chosen eluent system is a good solvent for your crude mixture. If not, you may need to employ a gradient elution.
Problem 3: The column is running very slowly, or the pressure is too high (for flash chromatography).
Cause & Solution:
High Viscosity of the Mobile Phase: Highly viscous mobile phases will flow more slowly and generate higher backpressure.[11][12]
Solution: If possible, choose a less viscous solvent system. For example, acetonitrile generally has a lower viscosity than methanol.[12] Operating at a slightly elevated temperature can also reduce solvent viscosity, but this is less common for standard lab-scale columns.
Fine Stationary Phase Particles: Using a very fine mesh silica gel (e.g., 230-400 mesh) is excellent for resolution but will slow down flow in gravity chromatography.[3]
Solution: For gravity columns, a larger particle size (e.g., 70-230 mesh) may be more appropriate. For flash chromatography, the finer particles are standard, and pressure is used to achieve a reasonable flow rate.
Column Clogging: Particulate matter in the sample or precipitation of the compound on the column can cause a blockage.[13]
Solution: Always pre-filter your sample if it contains any solids. If precipitation is suspected, try to find a solvent system in which all components are soluble.
Q4: Should I use isocratic or gradient elution for my viscous phenylpropanol derivative?
A4: The choice depends on the complexity of your mixture.
Isocratic Elution: A mobile phase of constant composition is used throughout the separation.[14] This is ideal for simple mixtures where the compounds have similar polarities.[15] The advantage is simplicity and reproducibility.[14]
Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the proportion of the more polar solvent.[14] This is highly effective for complex mixtures containing compounds with a wide range of polarities.[16] It helps to elute strongly retained compounds in a reasonable time while still providing good resolution for the less retained ones.[17]
Decision Workflow: Isocratic vs. Gradient Elution
Caption: Decision guide for choosing an elution method.
Section 3: Experimental Protocols
Protocol 1: Dry Loading a Viscous Oil Sample
Dissolution: In a round-bottom flask, dissolve your viscous phenylpropanol derivative (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL).
Adsorption: Add 2-3 times the mass of your sample in silica gel (e.g., 2-3 g) to the flask.
Evaporation: Swirl the flask to ensure the silica is well-coated. Remove the solvent under reduced pressure using a rotary evaporator.
Drying: Continue to rotate the flask under high vacuum until the silica-sample mixture is a completely dry, free-flowing powder. If it remains clumpy or oily, add more silica and repeat the evaporation.
Loading: Carefully pour the dry powder onto the top of your pre-packed and equilibrated chromatography column. Gently tap the side of the column to level the surface.
Protection: Add a thin (0.5-1 cm) layer of sand on top of the dry-loaded sample to prevent disturbance when adding the mobile phase.[5]
Protocol 2: Running a Step-Gradient Elution
This protocol assumes a starting mobile phase of 95:5 Hexane:EtOAc.
Equilibration: Equilibrate the packed column with the initial, weakest mobile phase (95:5 Hexane:EtOAc) by passing at least 2-3 column volumes through it.
Sample Loading: Load your sample using either the wet or dry loading method.
Initial Elution: Begin eluting with the initial mobile phase. Collect fractions and monitor by TLC.
Increase Polarity: Once the first, least polar compound(s) have eluted, increase the polarity of the mobile phase. For example, switch to 90:10 Hexane:EtOAc. This is a "step" gradient.
Continue Elution: Continue eluting with this new mobile phase, collecting and monitoring fractions.
Repeat: Repeat the process, increasing the polarity in steps (e.g., to 80:20, then 50:50 Hexane:EtOAc) until all desired compounds have been eluted from the column.
References
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
Column Chromatography: Principles, Procedure, and Applic
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
Column chrom
What is the advantages of gradient elution over isocratic elution in LC? (2019, April 10).
[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026, January 7).
Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025, October 8). PharmaGuru.
Isocratic Vs.
Preparing & loading the column. University of York.
How many ways can you load sample on your column? (2023, January 26). Biotage.
What is a best way to purify a viscous organic liquid product other than column chromatography? (2015, March 15).
GPC/SEC Troubleshooting and Good Practice. Agilent.
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). alwsci.
Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
Thin Layer Chromatography and Column Chromatography: Separ
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29).
Troubleshooting Flash Column Chrom
Chromatography Columns. (2019, June 5). Chemistry LibreTexts.
Technical Support Center: Synthesis of 3-(4-methoxyphenyl)-2-methylpropanal
Welcome to the technical support center for the synthesis of 3-(4-methoxyphenyl)-2-methylpropanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(4-methoxyphenyl)-2-methylpropanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable aldehyde intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol, all grounded in established chemical principles to ensure the integrity and success of your experiments.
Troubleshooting Guide: Preventing Over-reduction
The primary challenge in the synthesis of 3-(4-methoxyphenyl)-2-methylpropanal via the reduction of its corresponding ester or nitrile precursor is preventing the over-reduction to 3-(4-methoxyphenyl)-2-methylpropan-1-ol. This troubleshooting guide addresses the most common issues and provides actionable solutions.
Issue
Potential Cause(s)
Recommended Action(s)
Significant formation of the alcohol byproduct (over-reduction).
1. Reaction temperature too high: The tetrahedral intermediate formed during the reduction is unstable at higher temperatures, leading to the formation of the aldehyde which is then further reduced.[1] 2. Excess DIBAL-H: Using more than one equivalent of the reducing agent will lead to the reduction of the newly formed aldehyde.[2] 3. Slow quenching: If the reaction is not quenched effectively at low temperature, the excess DIBAL-H can react as the mixture warms up.
1. Strict temperature control: Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is recommended) throughout the addition of DIBAL-H and for the duration of the reaction.[1][3] 2. Precise stoichiometry: Carefully calculate and use only 1.0 to 1.2 equivalents of DIBAL-H.[4] 3. Rapid and cold quenching: Quench the reaction at -78 °C by the slow, dropwise addition of a suitable quenching agent like methanol before allowing the reaction to warm to room temperature.[4]
Low or no conversion of the starting material.
1. Inactive DIBAL-H: Diisobutylaluminium hydride is sensitive to moisture and air.[5] 2. Insufficient DIBAL-H: Inaccurate quantification of the starting material or the DIBAL-H solution. 3. Reaction temperature too low for nitrile reduction: While -78 °C is optimal for ester reduction, some nitrile reductions may require slightly higher temperatures to proceed at a reasonable rate.
1. Use fresh, properly stored DIBAL-H: Ensure the reagent is stored under an inert atmosphere and handled using anhydrous techniques. 2. Verify concentrations: Titrate the DIBAL-H solution before use to determine its exact molarity. Ensure the starting material is pure and accurately weighed. 3. Optimize temperature for nitrile reduction: If starting from a nitrile and observing low conversion, consider allowing the reaction to slowly warm to -60 °C or -50 °C and monitor the progress by TLC.
Formation of a gelatinous aluminum precipitate during workup, making extraction difficult.
Inappropriate workup procedure: The aluminum salts formed during quenching can be difficult to remove.
Use of Rochelle's salt: After quenching with methanol, add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear layers are formed.[3][4] This chelates the aluminum salts, facilitating their removal.
Inconsistent yields between batches.
Variability in reaction conditions: Minor differences in temperature, addition rate of DIBAL-H, or stirring efficiency can impact the outcome.
Standardize the procedure: Use a consistent and well-controlled setup. For larger scale reactions, consider using a syringe pump for the slow and steady addition of DIBAL-H. Continuous flow chemistry can also offer superior control over reaction parameters.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DIBAL-H reduction of an ester to an aldehyde?
A1: The reduction of an ester with DIBAL-H proceeds through the formation of a stable tetrahedral intermediate at low temperatures (-78 °C). The aluminum atom of DIBAL-H coordinates to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. A hydride ion is then transferred from the DIBAL-H to the carbonyl carbon, forming the tetrahedral intermediate. At low temperatures, this intermediate is stable and does not collapse. Upon aqueous workup, the intermediate is hydrolyzed to a hemiacetal, which then breaks down to yield the desired aldehyde.[1][6]
Q2: Why is a low temperature so critical for this reaction?
A2: At temperatures above -78 °C, the tetrahedral intermediate is unstable and can eliminate the alkoxy group to form the aldehyde in the reaction mixture. Since aldehydes are more reactive than esters towards DIBAL-H, the newly formed aldehyde is immediately reduced to the corresponding primary alcohol, leading to over-reduction.[1][2]
Q3: Can I use other reducing agents besides DIBAL-H?
A3: While DIBAL-H is the most common reagent for the partial reduction of esters to aldehydes, other methods exist. For the reduction of nitriles to aldehydes, the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is a classic alternative.[7] However, this method is often more suitable for aromatic nitriles. For esters, other bulky aluminum hydrides have been developed, but DIBAL-H remains the most widely used due to its commercial availability and general applicability.
Q4: My starting material is a nitrile instead of an ester. Do the same conditions apply?
A4: The general principles are similar, but there can be some differences. The reduction of a nitrile with DIBAL-H also proceeds through an intermediate (an imine-aluminum complex) which is then hydrolyzed to the aldehyde.[6] While low temperatures are still important to prevent side reactions, some nitrile reductions may be sluggish at -78 °C and may require slightly warmer temperatures for a reasonable reaction rate. It is always recommended to monitor the reaction progress by TLC to determine the optimal conditions for your specific substrate.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-2-methylpropanal from Methyl 3-(4-methoxyphenyl)-2-methylpropanoate
This protocol is a representative procedure for the DIBAL-H reduction of an ester to an aldehyde.
Materials:
Methyl 3-(4-methoxyphenyl)-2-methylpropanoate
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
Anhydrous diethyl ether or toluene
Methanol
Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)
Anhydrous magnesium sulfate or sodium sulfate
Dry ice and acetone
Procedure:
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-(4-methoxyphenyl)-2-methylpropanoate (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the ester in anhydrous diethyl ether (or toluene) to a concentration of approximately 0.1-0.2 M.
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Addition of DIBAL-H: Slowly add the DIBAL-H solution (1.05 eq) dropwise to the stirred solution of the ester via the dropping funnel over a period of 30-60 minutes. Ensure the internal temperature of the reaction mixture does not rise above -70 °C during the addition.
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at -78 °C for 1.5 to 2 hours.[3][8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Quenching: While maintaining the temperature at -78 °C, slowly add methanol (a few milliliters) dropwise to quench the excess DIBAL-H.
Workup: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the mixture separates into two clear layers. This may take several hours.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-(4-methoxyphenyl)-2-methylpropanal.
Purification: The crude aldehyde can be used without further purification for many applications. If necessary, it can be purified by flash column chromatography on silica gel.
Visualizing the Process
Reaction Pathway
Caption: A decision-making workflow for troubleshooting common issues in the synthesis.
References
General procedure 2: DIBAL-H reduction to the aldehyde. The Royal Society of Chemistry.[Link]
Process for the preparation of hydroxyphenylacetonitriles.
Stuck on synthesis problem, no idea how to add benzaldehyde into ring structure. Reddit.[Link]
Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. National Institutes of Health.[Link]
Technical Comparison: FTIR Spectroscopic Distinction of Canthoxal and its Alcohol Derivatives
Executive Summary This guide provides a rigorous spectroscopic analysis for distinguishing Canthoxal (2-Methyl-3-(4-methoxyphenyl)propanal) from its reduced alcohol derivative, 2-Methyl-3-(4-methoxyphenyl)propanol .[1] F...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous spectroscopic analysis for distinguishing Canthoxal (2-Methyl-3-(4-methoxyphenyl)propanal) from its reduced alcohol derivative, 2-Methyl-3-(4-methoxyphenyl)propanol .[1]
For researchers in fragrance chemistry and drug development, accurate monitoring of this reduction is critical. While the appearance of a hydroxyl group is the most obvious indicator of reaction progress, this guide emphasizes a multi-point validation strategy. We prioritize the disappearance of the Fermi resonance doublet (~2750 & 2850 cm⁻¹) and the carbonyl stretch (~1725 cm⁻¹) as the most reliable metrics, particularly because the C-O stretch of the alcohol product overlaps significantly with the invariant aryl-ether linkage of the methoxy group.
Chemical Context & Reaction Pathway[1][2][3][4][5]
Canthoxal is an aromatic-substituted aliphatic aldehyde.[1] Its structural integrity relies on the p-methoxyphenyl group, which remains invariant during standard reduction protocols (e.g., Sodium Borohydride).[1] The transformation of interest is the reduction of the terminal aldehyde to a primary alcohol.
Reaction Scheme:
R-CH(CH₃)-CHO → R-CH(CH₃)-CH₂OH
(Where R = 4-Methoxybenzyl)[1]
Structural Impact on FTIR
Canthoxal (Aldehyde): Possesses a highly polarized C=O bond and a unique C-H bond attached to the carbonyl carbon.
Alcohol Derivative: Loses the C=O dipole; gains a hydrogen-bond-donating O-H group and a new C-O single bond.[1]
Spectroscopic Analysis: The "Fingerprint" Differences
A. The Aldehyde Markers (Canthoxal)
The most definitive evidence of Canthoxal is not just the carbonyl peak, but the Fermi Resonance Doublet .
C=O Stretch (~1725 cm⁻¹):
Canthoxal exhibits a strong, sharp band at approximately 1725 cm⁻¹ .
Note: Although there is an aromatic ring, the aldehyde is separated by a saturated propyl chain, preventing direct conjugation. Thus, it appears closer to aliphatic aldehydes (1730 cm⁻¹) than aromatic aldehydes (1700 cm⁻¹).
Fermi Resonance (~2750 & 2850 cm⁻¹):
The "Smoking Gun": Two medium-intensity bands appear at 2850 cm⁻¹ and 2750 cm⁻¹ .
Mechanism:[1][2][3] This doublet arises from the coupling of the fundamental C-H stretch of the aldehyde with the first overtone of the C-H bending vibration (~1390 cm⁻¹).
Diagnostic Value: These peaks are unique to aldehydes. Their complete disappearance is the primary indicator of 100% conversion.
B. The Alcohol Markers (Reduced Derivative)
O-H Stretch (3300–3400 cm⁻¹):
A broad, intense band centered around 3350 cm⁻¹ .[4]
Condition: In neat liquid films or concentrated solutions, intermolecular hydrogen bonding causes significant broadening.
C-O Stretch (1050 cm⁻¹) – Use with Caution:
Primary alcohols show a strong stretch near 1050 cm⁻¹ .[4][5]
Interference Warning: Canthoxal contains a methoxy group (Ar-O-CH₃) .[1] Aromatic ethers display strong C-O stretches at 1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric) . The new alcohol peak will likely merge with the symmetric ether peak, making this region ambiguous for quantification.
Why you cannot rely solely on the C-O stretch:
In many simple aliphatic alcohols, the appearance of a peak at 1050 cm⁻¹ is diagnostic. However, in Canthoxal derivatives, the p-methoxy group provides a "background" signal.[1]
The Trap: A researcher might observe a peak at 1040 cm⁻¹ in the starting material (ether) and assume it is the alcohol product, or fail to see a massive increase in intensity due to overlap.
The Solution: Use the 1510 cm⁻¹ aromatic ring stretch as an internal standard. Normalize spectra to this peak. The ratio of the 1725 cm⁻¹ peak (carbonyl) to the 1510 cm⁻¹ peak should drop to zero.
Quench with 1 drop dilute HCl, extract into ethyl acetate.
Dry spot on KBr plate or ATR crystal.
FTIR Decision Logic:
Is the 1725 cm⁻¹ peak gone?
Is the 3350 cm⁻¹ broad band present?
Are the 2750/2850 cm⁻¹ peaks gone?
Workup: Once logic is satisfied, quench bulk reaction with dilute HCl, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.
Visual Workflow (DOT Diagram)
Caption: Operational workflow for monitoring Canthoxal reduction, emphasizing the Fermi Doublet as the primary decision gate.
Diagnostic Decision Tree
Use this logic flow to interpret ambiguous spectra during the reaction monitoring.
Caption: Logic tree for interpreting FTIR spectral data during Canthoxal reduction.
References
National Institute of Standards and Technology (NIST). (2023). Canthoxal (2-Methyl-3-(4-methoxyphenyl)propanal) Structure and Properties. NIST Chemistry WebBook, SRD 69.[2][10] [Link]10]
LibreTexts Chemistry. (2024). Infrared Spectroscopy: Aldehydes and Ketones. Detailed analysis of Fermi resonance and carbonyl shifts. [Link]
Spectroscopy Online. (2017). The C-O Bond: Ethers and Alcohols. Comparison of ether vs. alcohol C-O stretching frequencies. [Link]
Organic Chemistry Portal. (2024). Reduction of Aldehydes using Sodium Borohydride. Standard protocols for chemoselective reduction. [Link]
Mass spectrometry fragmentation pattern of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol
Executive Summary & Technical Context In the analysis of phenylpropanoids and fragrance metabolites, 3-(4-Methoxyphenyl)-2-methylpropan-1-ol (C₁₁H₁₆O₂, MW 180.24) presents a unique analytical challenge. Often encountered...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context
In the analysis of phenylpropanoids and fragrance metabolites, 3-(4-Methoxyphenyl)-2-methylpropan-1-ol (C₁₁H₁₆O₂, MW 180.24) presents a unique analytical challenge. Often encountered as a reduced metabolite of Canthoxal or as a structural impurity in fenpropimorph synthesis, its reliable identification requires distinguishing it from linear isomers and oxidative precursors.
This guide moves beyond basic spectral listing. We compare the Electron Ionization (EI) fragmentation dynamics of this branched alcohol against its linear analogs and aldehyde precursors, providing a self-validating protocol for unambiguous identification.
Key Differentiator: While Electrospray Ionization (ESI) yields high sensitivity for molecular weight determination ([M+H]⁺ 181), it fails to provide the structural fingerprinting required to distinguish the 2-methyl branched isomer from 3-(4-methoxyphenyl)-1-propanol. EI-MS (70 eV) remains the gold standard for this structural elucidation.
Fragmentation Dynamics: The "Fingerprint" Mechanism
The fragmentation of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol under 70 eV EI is governed by the stability of the 4-methoxybenzyl cation and the lability of the primary hydroxyl group.
Primary Fragmentation Pathways[1][2]
Benzylic Cleavage (Dominant Pathway):
The bond between C2 and C3 is the most fragile due to the resonance stabilization of the resulting carbocation by the aromatic ring and the para-methoxy group.
Mechanism: Homolytic cleavage yields the 4-methoxybenzyl cation (m/z 121) .
Abundance: This is invariably the Base Peak (100%) .
Diagnostic Value: Confirms the 4-methoxyphenyl-CH₂- substructure.[1]
Dehydration (Water Loss):
As a primary alcohol, the molecular ion (M⁺ 180) is weak. Thermal or electron-induced elimination of water occurs readily.
Mechanism: 1,4-elimination involving the benzylic hydrogen.
Result: Formation of a substituted styrene radical cation (m/z 162) .
Abundance: Moderate (20-40%).
Alpha-Cleavage (Minor):
Cleavage adjacent to the hydroxyl group.
Result: Formation of the hydroxymethyl cation (m/z 31) or loss of the hydroxymethyl radical to give m/z 149.
Note: In this branched molecule, benzylic cleavage competes effectively against alpha-cleavage, making m/z 31 less prominent than in linear aliphatic alcohols.
Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the molecular ion and its key fragments.
Figure 1: Mechanistic fragmentation pathway of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol under 70 eV EI.
Comparative Analysis: Product vs. Alternatives
To ensure data integrity, one must validate the target molecule against likely confounders.
Structural Difference: Lacks the methyl group at C2; linear propyl chain.
MS Distinction:
Target (Branched): The C2-C3 bond is weaker due to the tertiary carbon at C2. The m/z 121 peak is exceptionally dominant.
Alternative (Linear): Benzylic cleavage is still present, but the m/z 31 (CH₂=OH⁺) and m/z 132 (McLafferty-like rearrangement of the alkene) are often more pronounced relative to the base peak.
Retention Index (RI): The branched isomer (Target) typically elutes earlier than the linear isomer on non-polar columns (e.g., DB-5MS) due to a more compact globular shape.
For regulatory or rigorous R&D workflows, relying solely on library matching (NIST/Wiley) is insufficient due to the similarity of isomers. Use this derivatization protocol to lock in the identification.
Protocol: TMS Derivatization (Silylation)
Derivatization with BSTFA converts the alcohol to a Trimethylsilyl (TMS) ether, improving volatility, peak shape, and providing a mass shift that confirms the -OH group count.
Incubate: 60°C for 30 minutes. (Essential to ensure complete reaction of the hindered secondary/primary alcohol).
Analyze: Inject 1 µL into GC-MS (Split 1:20).
Validation Criteria (TMS Derivative):
New Molecular Ion:m/z 252 (180 + 72).
Trimethylsilyl Fragment: Strong peak at m/z 73 (TMS group).
Base Peak Shift: The m/z 121 peak usually remains dominant (benzylic stability), but a new peak at m/z 131 (CH₂-OTMS fragment) may appear, confirming the primary alcohol structure.
Figure 2: Derivatization workflow for unambiguous structural confirmation.
References
PubChem. 3-(4-Methoxyphenyl)-2-methylpropan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]
NIST Chemistry WebBook. Mass Spectrum of Related Phenylpropanoids (Canthoxal/Linear Isomers). National Institute of Standards and Technology. Available at: [Link]
Innocenti, M., et al. (2006).[4] Electrospray ionisation tandem mass spectrometric investigation of phenylpropanoids. Rapid Communications in Mass Spectrometry.[4] Available at: [Link]
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI vs ESI. Available at: [Link]
A Senior Application Scientist's Guide to the Structural Elucidation of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol and its Isomers
Abstract In pharmaceutical development and chemical synthesis, the precise structural identification of a target molecule is paramount. Constitutional isomers, compounds sharing the same molecular formula but differing i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In pharmaceutical development and chemical synthesis, the precise structural identification of a target molecule is paramount. Constitutional isomers, compounds sharing the same molecular formula but differing in atomic connectivity, can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides an in-depth, multi-technique approach for the unambiguous differentiation of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol from its challenging constitutional isomers. We will move beyond simple data reporting to explain the causal-based reasoning behind our analytical strategy, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This document serves as a practical reference for researchers, quality control analysts, and drug development professionals who require validated, high-confidence structural characterization.
The Challenge: Differentiating Key Constitutional Isomers
The target molecule, 3-(4-Methoxyphenyl)-2-methylpropan-1-ol, has the molecular formula C₁₁H₁₆O₂. The analytical challenge lies in distinguishing it from other molecules with the same formula but different structural arrangements. For this guide, we will focus on three representative isomers that highlight common differentiation challenges: a positional isomer, a skeletal isomer, and a structural isomer of the alkyl chain.
Compound Name
Structure
Isomer Type
Key Difference
Target: 3-(4-Methoxyphenyl)-2-methylpropan-1-ol
(Image of Structure)
-
para-substituted aromatic ring, methyl group at C2.
Isomer A: 3-(3-Methoxyphenyl)-2-methylpropan-1-ol
(Image of Structure)
Positional
Methoxyphenyl group is meta-substituted.
Isomer B: 2-(4-Methoxyphenyl)-2-methylpropan-1-ol
(Image of Structure)
Skeletal
Methyl and phenyl groups are on the same carbon (C2).
Isomer C: 3-(4-Methoxyphenyl)propan-1-ol
(Image of Structure)
Skeletal (Chain)
Straight propyl chain (no methyl branch).
A Hierarchical Strategy for Unambiguous Identification
A robust analytical workflow does not rely on a single technique. Instead, it employs a hierarchical approach where each method provides a unique and complementary piece of the structural puzzle. Our strategy begins with a rapid functional group screening, followed by mass verification and fragmentation analysis, and culminates in definitive structural mapping.
Caption: Hierarchical workflow for isomer differentiation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
Expertise & Experience: FTIR is our first-pass technique. Its primary strength lies in identifying the functional groups present, not in distinguishing subtle isomeric differences.[1][2] For the target and its isomers A, B, and C, we expect to see nearly identical spectra because they all contain the same core functional groups: an alcohol (-OH), a methoxy ether (-OCH₃), an aromatic ring (C=C), and aliphatic chains (C-H). The main purpose here is to confirm that the sample is indeed an aromatic alcohol and not, for example, a functional group isomer like an ether-ketone.
Expected Observations:
Broad O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹, characteristic of an alcohol's hydrogen-bonded hydroxyl group.[3]
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
Aromatic C=C Bending: Overtone bands in the 1660-2000 cm⁻¹ region and fundamental bands around 1500-1600 cm⁻¹.[4]
C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, corresponding to both the alcohol and ether C-O bonds.
While minor shifts in the "fingerprint region" (<1500 cm⁻¹) will exist between isomers, they are often insufficient for confident, standalone identification.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
Sample Application: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.
Data Acquisition: Apply pressure with the anvil to ensure good contact. Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation
Expertise & Experience: GC-MS is a powerhouse for isomer analysis. The gas chromatograph (GC) separates the isomers based on differences in their boiling points and interactions with the column's stationary phase. The mass spectrometer (MS) then provides two critical pieces of information: the molecular weight and a unique fragmentation pattern that acts as a molecular fingerprint.
Expected Observations:
All four compounds will exhibit the same molecular ion peak ([M]⁺) at m/z = 180.25 . The key to differentiation lies in the relative abundance of the fragment ions.
Compound
Key Fragment 1 (m/z) & Proposed Structure
Key Fragment 2 (m/z) & Proposed Structure
Rationale for Fragmentation
Target
121 : [CH₃O-C₆H₄-CH₂]⁺
149 : [M-CH₂OH]⁺
Benzylic cleavage is favorable. Loss of the hydroxymethyl radical is a common pathway for primary alcohols.[5][6]
Isomer A (meta)
121 : [CH₃O-C₆H₄-CH₂]⁺
149 : [M-CH₂OH]⁺
Similar to the target, as the primary alcohol and benzylic position are conserved. GC retention time will differ from the target.
Isomer B (skeletal)
135 : [CH₃O-C₆H₄-C(CH₃)₂]⁺
149 : [M-CH₂OH]⁺
The base peak is expected at m/z 135 due to the formation of a highly stable tertiary benzylic carbocation.
Isomer C (chain)
121 : [CH₃O-C₆H₄-CH₂]⁺
134 : [M-CH₂CH₂OH]⁺ (McLafferty)
The base peak is likely the benzylic tropylium ion at m/z 121. A McLafferty rearrangement is also possible.
Trustworthiness: The combination of a unique retention time from the GC and a distinct fragmentation pattern from the MS provides a high degree of confidence in identifying which isomer is present.
Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
GC Conditions:
Injector: 250°C, Splitless mode.
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-450.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Answer
Expertise & Experience: While other techniques provide strong evidence, NMR is the gold standard for unambiguous structural elucidation of organic molecules.[7] It maps the carbon-hydrogen framework by analyzing the chemical environment, connectivity, and number of unique nuclei. For isomers, NMR provides clear, interpretable differences.[8]
¹H NMR: A Proton's Perspective
The proton NMR spectrum reveals the number of different proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).[9][10]
The straight chain results in two triplets and a multiplet for the three distinct CH₂ groups.
¹³C NMR: The Carbon Backbone
¹³C NMR spectroscopy is highly effective for distinguishing isomers based on molecular symmetry. Symmetrical isomers will have fewer signals than asymmetrical ones.[11]
Compound
# of Aromatic Signals
# of Aliphatic Signals
Total Unique Carbons
Target
4
4
8
Isomer A (meta)
6
4
10
Isomer B (skeletal)
4
4
8
Isomer C (chain)
4
4
8
Causality: Isomer A is immediately distinguishable by its 10 unique carbon signals, a direct result of the lower symmetry of the meta-substituted ring compared to the para-substituted rings. While the other three isomers show 8 signals, their specific chemical shifts, particularly in the aliphatic region, will be distinct and can be confirmed with 2D NMR techniques like HSQC (which correlates protons to their attached carbons).
Caption: Logic flow for structural elucidation by NMR.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition:
Tune and shim the spectrometer for the sample.
Acquire the spectrum using a standard pulse program. A 400 MHz or higher field strength is recommended.
Typically, 16-32 scans are sufficient.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and calibrate the chemical shift scale to TMS.
Conclusion: A Synthesis of Evidence
No single technique can provide the speed, specificity, and structural detail offered by the combination of FTIR, GC-MS, and NMR.
FTIR provides a rapid, low-confidence confirmation of the required functional groups.
GC-MS excels at separating isomers and providing definitive molecular weight and fragmentation data, which is often sufficient to distinguish between skeletal isomers like our Target and Isomer B.
NMR (¹H and ¹³C) is the ultimate arbiter, providing an unambiguous and complete map of the molecular structure. It is the only technique that can definitively distinguish between positional isomers like the Target and Isomer A with absolute confidence based on the aromatic region patterns and carbon counts.
By following the hierarchical workflow presented, a researcher can confidently and efficiently distinguish 3-(4-Methoxyphenyl)-2-methylpropan-1-ol from its constitutional isomers, ensuring the integrity and validity of their scientific work.
References
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 12, 2026, from [Link]
High Resolution HNMR of isomers propan-1-ol & propan-2-ol. (2022, December 21). YouTube. Retrieved February 12, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). Propan-1-ol H-1 proton NMR spectrum. Retrieved February 12, 2026, from [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 12, 2026, from [Link]
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 12, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). Propan-2-ol H-1 proton NMR spectrum. Retrieved February 12, 2026, from [Link]
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved February 12, 2026, from [Link]
Hawkins, A. R., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 97, 195-202. Retrieved February 12, 2026, from [Link]
World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved February 12, 2026, from [Link]
Oreate AI Blog. (2025, December 19). Understanding Constitutional Isomers: The Art of Molecular Diversity. Retrieved February 12, 2026, from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 12, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved February 12, 2026, from [Link]